m-Valeramidophenyl methylcarbamate
Description
m-Valeramidophenyl methylcarbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a methylcarbamate group (-O(CO)NCH₃) and a valeramido (pentanamide) group at the meta position. Carbamates are widely studied for their applications in agrochemicals, pharmaceuticals, and industrial chemistry due to their inhibitory effects on acetylcholinesterase (AChE) .
Properties
CAS No. |
17814-28-7 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
[3-(pentanoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-4-8-12(16)15-10-6-5-7-11(9-10)18-13(17)14-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
JRMUCETZFNOFMW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Other CAS No. |
17814-28-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Polarity : The hydroxyl group in methyl (3-hydroxyphenyl)-carbamate increases hydrophilicity compared to the lipophilic isopropyl or valeramido groups in other analogs .
- Stability : Carbamates with bulky substituents (e.g., isopropyl, valeramido) exhibit enhanced hydrolytic stability compared to simpler derivatives like methyl phenyl carbamate .
Analytical Detection Methods
- GC-MS : Methylcarbamate analogs, including ethylcarbamate, are detected in fermented foods using derivatization followed by GC-MS, achieving sensitivity at ppb levels .
- Metabolite Profiling : LC-HRMS is utilized for identifying carbamate metabolites like 3,5-dimethylphenyl methylcarbamate in biological matrices .
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